3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-4-8-9-6-3-2-5(7(11)12)10(4)6;/h5H,2-3H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDOSEOKIANNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the pyrrolo[2,1-c][1,2,4]triazole core. Common synthetic routes include:
Hydrazinolysis: This involves the reaction of a suitable precursor with hydrazine to form the triazole ring.
Cyclization: Cyclization reactions are employed to form the pyrrolo[2,1-c][1,2,4]triazole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Applications
Anti-inflammatory and Analgesic Properties
Research has demonstrated that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds exhibit potent anti-inflammatory and analgesic effects. For instance, studies have shown that related compounds can significantly inhibit acetic acid-induced writhing and carrageenan-induced paw edema in animal models. These compounds are noted for their low toxicity and side effects compared to conventional analgesics and non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies: Efficacy in Animal Models
- Study on Analgesic Effects : In a controlled study, compounds similar to 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives were administered orally to test animals. Observations indicated a marked reduction in pain response and inflammation with minimal side effects on gastric mucosa .
- Toxicity Assessment : The acute toxicity of these compounds was evaluated over 14 days post-administration. Results indicated that the tested compounds exhibited significantly lower toxicity levels compared to traditional analgesics .
Necroptosis Inhibition
Recent studies have highlighted the potential of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives as necroptosis inhibitors. Necroptosis is a form of programmed cell death implicated in various inflammatory diseases and cancers.
Key Findings from Research
- RIPK1 Inhibition : A specific derivative demonstrated potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis pathway. This compound was shown to bind effectively to the allosteric pocket of RIPK1, serving as a type III inhibitor .
- In Vivo Pharmacokinetics : Pharmacokinetic studies indicated favorable absorption characteristics for the compound in both human and murine models. The research suggests that it could be developed further into therapeutic agents targeting necroptosis-related conditions .
Mechanism of Action
The mechanism by which 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness: 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which contribute to its distinct chemical and biological properties.
Biological Activity
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid; hydrochloride (CAS No. 1190392-04-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both pyrrole and triazole rings, which contribute to its reactivity and interaction with various biological targets. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 1190392-04-1
Structural Characteristics
The compound's structure includes a pyrrolo[2,1-c][1,2,4]triazole core, which is characterized by:
- A fused pyrrole and triazole ring system.
- A carboxylic acid functional group that may enhance solubility and biological interactions.
While specific mechanisms for 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid; hydrochloride remain under investigation, related compounds in the pyrrolopyrazine family have demonstrated significant biological activities:
- RIPK1 Inhibition : Research indicates that derivatives of pyrrolo[1,2-b][1,2,4]triazole exhibit potent inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis (programmed cell death) . This inhibition can mitigate inflammation and cell death associated with various diseases.
- Anti-necroptotic Activity : Studies have shown that certain derivatives possess robust anti-necroptotic effects in both human and mouse cellular models. For instance, one study reported a compound that achieved over 75% recovery in cell viability at low concentrations .
Study on Necroptosis Inhibition
A systematic study evaluated the anti-necroptotic activity of various 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives. Compound 26 was highlighted for its strong inhibitory action against RIPK1 and significant recovery rates in murine Hepa1-6 cells .
| Compound | Recovery Rate (Human Cells) | Recovery Rate (Murine Cells) | RIPK1 Inhibition |
|---|---|---|---|
| Compound 26 | 86.6% at 1 μM | Over 75% at 10 nM | Yes |
This study emphasizes the potential of these compounds as therapeutic agents for treating necroptosis-related conditions.
Synthesis and Biological Evaluation
The synthesis of 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives typically involves hydrazinolysis and cyclization reactions . The resulting compounds are then evaluated for their biological activities through various assays to determine their efficacy against different cellular targets.
Applications in Medicinal Chemistry
The unique properties of this compound suggest several potential applications:
- Anti-inflammatory Agents : Given its ability to inhibit necroptosis and modulate inflammatory responses via RIPK1 inhibition.
- Cancer Therapeutics : As necroptosis is implicated in tumor progression and resistance to therapy, targeting this pathway could provide novel cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
